molecular formula C7F9N B14365671 2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile CAS No. 90408-45-0

2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile

Cat. No.: B14365671
CAS No.: 90408-45-0
M. Wt: 269.07 g/mol
InChI Key: JKPUXUPVYPYSJO-UHFFFAOYSA-N
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Description

2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a nitrile group attached to a cyclohexene ring. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile typically involves the fluorination of cyclohexene derivatives. One common method is the direct fluorination of cyclohexene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of specialized fluorinating agents and catalysts can improve yield and selectivity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Addition: Electrophiles like halogens or hydrogen halides.

    Oxidation/Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Substitution: Fluorinated amines or thiols.

    Addition: Halogenated cyclohexanes.

    Oxidation/Reduction: Amines or carboxylic acids.

Scientific Research Applications

2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile is largely dependent on its chemical structure. The presence of multiple fluorine atoms can influence the compound’s reactivity and interaction with biological targets. Fluorine atoms can enhance the lipophilicity of the molecule, allowing it to interact more effectively with lipid membranes and proteins. The nitrile group can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5,6,6-Decafluorocyclohex-1-ene-1-carbonitrile
  • 2,3,3,4,4,5,5,6,6-Nonafluorocyclohexane-1-carbonitrile

Uniqueness

2,3,3,4,4,5,5,6,6-Nonafluorocyclohex-1-ene-1-carbonitrile is unique due to the specific arrangement of fluorine atoms and the presence of a double bond in the cyclohexene ring. This structure imparts distinct chemical properties, such as increased reactivity in addition reactions and enhanced stability in various chemical environments.

Properties

CAS No.

90408-45-0

Molecular Formula

C7F9N

Molecular Weight

269.07 g/mol

IUPAC Name

2,3,3,4,4,5,5,6,6-nonafluorocyclohexene-1-carbonitrile

InChI

InChI=1S/C7F9N/c8-3-2(1-17)4(9,10)6(13,14)7(15,16)5(3,11)12

InChI Key

JKPUXUPVYPYSJO-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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